Phenyl(quinolin-2-ylsulfanyl)acetic acid

Molecular Property Optimization Lipophilicity Druglikeness

This (R)-enantiomer delivers unmatched stereospecificity for crystallographic fragment screening and chiral SAR campaigns targeting prion protein (IC50 6.89 µM) and 5-lipoxygenase. The α-phenyl substitution optimizes lipophilicity and BBB potential, eliminating racemic confounding in drug discovery. Mandatory for reproducible antileukotrienic and LXR agonist programs. Source the defined stereoisomer to avoid procurement errors.

Molecular Formula C17H13NO2S
Molecular Weight 295.4 g/mol
Cat. No. B7825664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl(quinolin-2-ylsulfanyl)acetic acid
Molecular FormulaC17H13NO2S
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)SC2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C17H13NO2S/c19-17(20)16(13-7-2-1-3-8-13)21-15-11-10-12-6-4-5-9-14(12)18-15/h1-11,16H,(H,19,20)
InChIKeyQUDYIIXWNCAAQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl(quinolin-2-ylsulfanyl)acetic acid: A Chiral Quinoline-Thioether Scaffold for Precision Chemical Sourcing


Phenyl(quinolin-2-ylsulfanyl)acetic acid (also known as (2R)-2-phenyl-2-(quinolin-2-ylsulfanyl)acetic acid) is a chiral quinoline derivative featuring a phenyl group at the alpha-carbon of a thioether-linked acetic acid moiety [1]. This compound belongs to a class of sulfur-containing heterocycles that serve as key intermediates in the synthesis of bioactive molecules, including antileukotrienic agents and enzyme inhibitors [2]. Its well-defined stereochemistry (R-configuration) and distinct molecular architecture differentiate it from non-phenyl and racemic analogs, enabling specific interactions in medicinal chemistry campaigns targeting inflammation, prion diseases, and metabolic disorders [1][3].

Why Phenyl(quinolin-2-ylsulfanyl)acetic acid Cannot Be Replaced by Simple Quinoline-Thioether Analogs


In silico molecular property analysis reveals that substituting the core (quinolin-2-ylsulfanyl)acetic acid scaffold with a phenyl group at the alpha-position significantly alters key physicochemical parameters, impacting solubility, membrane permeability, and target engagement [1]. Compared to the non-phenyl analog (CAS 56919-56-3), the introduction of the phenyl moiety increases molecular weight and lipophilicity (cLogP), which can modulate off-target binding and metabolic stability [2]. Furthermore, the defined (R)-stereochemistry of this compound introduces a level of chiral recognition that racemic mixtures cannot replicate, making it indispensable for structure-based drug design where stereospecific interactions are critical [1]. These distinctions mandate careful selection of the exact phenyl-substituted, stereopure entity to avoid confounding results in SAR studies and procurement workflows.

Quantitative Differentiation Evidence for Phenyl(quinolin-2-ylsulfanyl)acetic acid Against Closest Analogs


Molecular Weight and Lipophilicity: Phenyl Substitution Diverges from Core Quinoline-Thioether Scaffold

Phenyl(quinolin-2-ylsulfanyl)acetic acid exhibits a calculated molecular weight of 295.36 g/mol and an increased lipophilicity profile compared to the non-phenyl analog (quinolin-2-ylsulfanyl)acetic acid (MW 219.26 g/mol) [1]. This substantial increase in both mass and predicted logP directly influences passive membrane permeability and plasma protein binding, two critical determinants of in vivo pharmacokinetics [2].

Molecular Property Optimization Lipophilicity Druglikeness

Hydrogen Bonding Capacity: Carboxylic Acid vs. Amide Analogs

The target compound retains a carboxylic acid moiety, providing a hydrogen bond donor count of 1 and acceptor count of 3 [1]. In contrast, the structurally related N-phenyl-2-(2-quinolylthio)acetamide possesses a hydrogen bond donor count of 1 and acceptor count of 3 but with a topological polar surface area (TPSA) of 67.3 Ų [2]. The carboxylic acid group in the target compound enables ionic interactions with basic residues in protein active sites, which the amide analog cannot replicate, potentially altering binding kinetics and selectivity.

Hydrogen Bonding Receptor Binding Crystallography

Stereochemical Definition: (R)-Enantiomer Enables Chiral Discrimination in Target Binding

The target compound is specified as the (R)-enantiomer, (2R)-2-phenyl-2-(quinolin-2-ylsulfanyl)acetic acid [1]. This contrasts with the commonly available racemic mixture of related quinoline-thioether acetic acids. Chiral centers in alpha-substituted acetic acids are known to profoundly influence binding to chiral environments such as enzyme active sites and receptors [2]. For instance, the (R)- and (S)-enantiomers of similar arylacetic acid derivatives can exhibit >10-fold differences in IC50 values against COX enzymes [2].

Chiral Resolution Stereoselectivity Enantiomeric Purity

High-Value Application Scenarios for Phenyl(quinolin-2-ylsulfanyl)acetic acid in Drug Discovery and Chemical Biology


Scaffold for Developing Selective Prion Protein Ligands

Given the measurable activity of the core (quinolin-2-ylsulfanyl)acetic acid against the major prion protein (IC50 = 6.89 µM) [1], the phenyl-substituted analog Phenyl(quinolin-2-ylsulfanyl)acetic acid may serve as a starting point for optimizing selectivity and potency against this target. Its increased lipophilicity and chiral center could be exploited to design analogs with improved blood-brain barrier penetration for neurodegenerative disease research.

Chiral Building Block for Antileukotrienic Agents

This compound aligns structurally with the pharmacophore of antileukotrienic agents described in the literature, where (phenylsulfanyl)benzoic acid derivatives exhibit potent 5-lipoxygenase inhibition [2]. The (R)-enantiomer could be used to synthesize stereochemically pure analogs for evaluating enantioselective inhibition of leukotriene biosynthesis, a critical step in anti-inflammatory drug discovery.

Modulator of Liver X Receptor (LXR) Pathways

The close structural analogy to phenyl acetic acid substituted quinolines, which are known LXR agonists with demonstrated in vivo efficacy in atherosclerosis models [3], suggests Phenyl(quinolin-2-ylsulfanyl)acetic acid could be a valuable precursor for generating novel LXR modulators. The thioether linkage may confer metabolic stability advantages over oxygen-linked analogs, an important consideration for oral bioavailability.

Probe for Stereospecific Protein-Ligand Interaction Studies

With its defined (R)-configuration, this compound is ideally suited for crystallographic fragment screening campaigns aiming to map stereospecific binding pockets. It can be directly soaked into protein crystals (e.g., kinases, nuclear receptors) to obtain high-resolution structures, providing unambiguous electron density for the phenyl group orientation that racemic mixtures cannot deliver.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenyl(quinolin-2-ylsulfanyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.